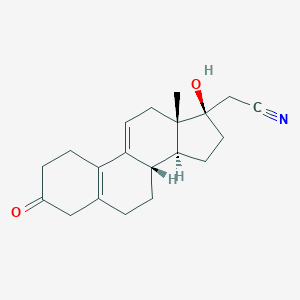

(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile

説明

(17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is a synthetic steroid derivative with the molecular formula C₂₀H₂₅NO₂ and a molecular weight of 311.42 g/mol . Its structure features a 19-norpregnane skeleton with double bonds at positions 5(10) and 9(11), a 3-oxo group, a hydroxyl group at C17, and a nitrile substituent at C21. This compound is primarily recognized as a process impurity in the synthesis of dienogest, a progestin used in hormonal contraceptives and endometriosis treatment .

Its stability is typical of nitrile-containing steroids, requiring storage at -20°C to maintain integrity .

特性

IUPAC Name |

2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h6,17-18,23H,2-5,7-10,12H2,1H3/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQMVSOZWZOUJR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569313 | |

| Record name | (17alpha)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106111-42-6 | |

| Record name | (17alpha)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:

Hydroxylation: Introduction of the hydroxyl group at the 17th position.

Oxidation: Conversion of specific functional groups to ketones.

Nitrile Formation: Introduction of the nitrile group at the 21st position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Processing: Where reactions are carried out in large reactors.

Continuous Flow Processing: For more efficient and scalable production.

化学反応の分析

Types of Reactions

(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

科学的研究の応用

Biochemical Research

This compound has been utilized in proteomics research due to its ability to interact with specific biological targets. Its structural characteristics allow it to serve as a biochemical probe for studying steroid hormone signaling pathways and their effects on cellular functions .

Pharmacological Studies

Research indicates that (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile may exhibit anti-inflammatory and analgesic properties. Studies have demonstrated its potential as a therapeutic agent in managing conditions related to inflammation, although extensive clinical trials are necessary to confirm these effects .

Endocrinology

The compound's structural similarity to natural steroid hormones positions it as a candidate for studying endocrine functions. It can be used to investigate the mechanisms of steroid action and the regulation of hormonal pathways, which are crucial for understanding various diseases, including hormone-dependent cancers .

Data Tables

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile, researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism by which the compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Hormonal Signaling Pathways

Another investigation focused on the role of this compound in modulating hormonal signaling pathways. The results indicated that (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile could inhibit certain estrogen receptors, providing insights into its potential application in treating hormone-sensitive cancers.

作用機序

The mechanism of action of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include:

Steroid Hormone Signaling: Activation or inhibition of specific genes.

Enzyme Modulation: Interaction with enzymes involved in steroid metabolism.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related steroids are critical for understanding its role in synthesis and pharmacology. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Double Bond Positions: The target compound’s 5(10),9(11)-diene configuration distinguishes it from dienogest’s 4,9-diene structure. This difference alters ring A/B conformations, affecting receptor binding and metabolic stability .

Functional Groups: The C21-nitrile group is common in both the target compound and dienogest, enhancing metabolic resistance compared to esters or alcohols . 3,3-Ethylenedioxy derivatives (e.g., CAS 190662-30-7) protect the 3-oxo group during synthesis, enabling selective modifications at other positions .

Applications: The target compound is an unwanted impurity in dienogest production, requiring rigorous purification to meet pharmaceutical standards (≥98% purity for dienogest) . Derivatives like 3,20-bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol (CAS 54201-84-2) serve as intermediates in steroid synthesis, leveraging protective groups for stepwise reactions .

Safety and Regulation: Unlike dienogest, the target compound lacks pharmacological approval and is classified as non-hazardous but restricted to research use . Dienogest’s safety profile includes well-documented toxicological data, while the target compound’s adverse effects remain unstudied .

Research Findings and Data

- Synthetic Relevance: The compound’s formation during dienogest synthesis necessitates advanced purification techniques (e.g., chromatography) to minimize residual impurity levels .

- Spectroscopic Identification: UV and NMR data confirm its structural alignment with 19-norpregnane analogs, though exact spectral shifts are proprietary .

生物活性

(17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile, commonly referred to as a cyanosteroid, is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to a class of steroids that have been studied for various biological activities, including hormonal effects, anti-inflammatory properties, and potential applications in contraceptive therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of (17|A)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile is with a molecular weight of 311.42 g/mol. The structural configuration includes a nitrile group which is pivotal for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 106111-42-6 |

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.42 g/mol |

| Storage Temperature | -20°C |

| Shipping Temperature | Room Temperature |

The biological activity of (17|A)-17-Hydroxy-3-oxo-19-norpregna involves its interaction with steroid hormone receptors. Specifically, it has been shown to exhibit progestogenic activity similar to other known progestins, influencing reproductive hormone regulation. The nitrile group enhances its affinity for the progesterone receptor, making it an effective modulator of reproductive functions.

Biological Activities

- Progestogenic Effects : As a progestin, this compound mimics the action of progesterone, which is crucial in regulating the menstrual cycle and maintaining pregnancy.

- Anti-inflammatory Properties : Research indicates that cyanosteroids may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Antitumor Activity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Research has demonstrated the efficacy of (17|A)-17-Hydroxy-3-oxo-19-norpregna in various applications:

Table 1: Summary of Biological Activities

Notable Research

A pivotal study published in PMC highlighted the structural modifications that enhance the biological activity of cyanosteroids, including (17|A)-17-Hydroxy compounds. The study indicated that the presence of the nitrile group significantly contributes to the compound's ability to modulate hormonal pathways effectively .

Q & A

Q. How should researchers characterize the structural integrity of this compound in experimental settings?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (311.42 g/mol) and accurate mass (311.1885) .

- Validate stereochemistry via NMR spectroscopy , referencing the SMILES and InChI descriptors provided for spatial configuration .

- Cross-reference with X-ray crystallography data if available, particularly for resolving double-bond positions in the diene system (C5(10) and C9(11)) .

- Compare results with certified reference standards, ensuring purity >95% for reproducibility (as per regulatory guidelines in ) .

Q. What are the optimal storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage: Maintain at -20°C in airtight, light-resistant containers to prevent degradation of the 3-oxo and nitrile functional groups .

- Handling: Use gloves and eye protection to avoid skin/eye contact; wash with soap/water if exposed .

- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products, especially under prolonged storage .

Q. How can researchers validate the compound’s purity for in vitro assays?

Methodological Answer:

- Perform reverse-phase HPLC with UV detection (λ ~240 nm, typical for conjugated dienes and ketones) .

- Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane (3:7) to confirm single-spot purity .

- Quantify impurities via LC-MS ; report any peaks >0.1% area under the curve (per ICH guidelines) .

Advanced Research Questions

Q. How to design experiments investigating this compound’s interaction with steroid receptors?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., -progesterone) in receptor-binding assays with human progesterone receptor (PR) isoforms. Normalize data to controls like Dienogest (a structural analog) .

- Computational Modeling: Perform molecular docking studies (e.g., AutoDock Vina) using the compound’s InChI string to predict binding affinities to PR or glucocorticoid receptors .

- Functional Assays: Measure transcriptional activation in PR-responsive luciferase reporter cell lines, comparing efficacy to endogenous ligands .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Cross-Validation: Replicate assays in independent labs using identical protocols (e.g., cell lines, buffer conditions) .

- Orthogonal Methods: Combine binding assays with functional readouts (e.g., cAMP modulation) to confirm mechanistic consistency .

- Batch Analysis: Compare impurity profiles (via LC-MS) across studies; trace impurities like oxidized byproducts may explain divergent results .

Q. How to assess the compound’s metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion over time via LC-MS/MS, calculating intrinsic clearance (Cl) .

- Metabolite Identification: Use high-resolution MS/MS to detect phase I metabolites (e.g., hydroxylation at C17) and phase II conjugates (e.g., glucuronidation) .

- CYP Inhibition Screening: Test against CYP3A4 and CYP2C19 isoforms to evaluate drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。